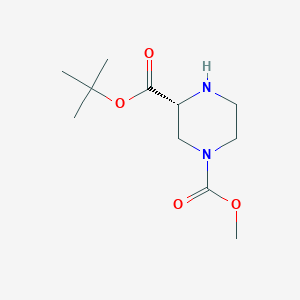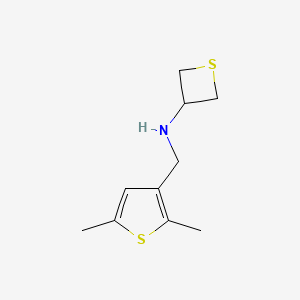
Rel-(R)-1-((R)-1-methylpyrrolidin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile building block in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or imine precursor. One common method is the reduction of the imine using a chiral catalyst, such as a chiral amine or a chiral Lewis acid, to achieve high enantioselectivity . The reaction conditions often include the use of hydrogen gas or a hydride donor in the presence of the chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-methylpyrrolidine: Lacks the ethan-1-ol moiety, making it less versatile in synthetic applications.
2-pyrrolidone: Contains a lactam ring instead of the pyrrolidine ring, leading to different reactivity and applications.
N-methylpyrrolidine: Similar structure but lacks the chiral center, resulting in different stereochemical properties.
The uniqueness of Rel-®-1-(®-1-methylpyrrolidin-2-yl)ethan-1-ol lies in its chiral nature and the presence of both the pyrrolidine ring and ethan-1-ol moiety, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(1R)-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
LGZVZTBBCKQEPT-RNFRBKRXSA-N |
SMILES isomérico |
C[C@H]([C@H]1CCCN1C)O |
SMILES canónico |
CC(C1CCCN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)


![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)

![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)

![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
